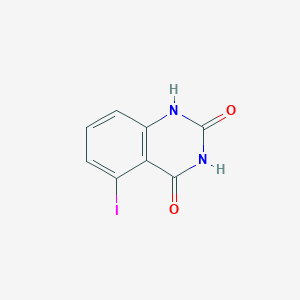

5-Iodoquinazoline-2,4(1H,3H)-dione

Description

Significance of Quinazoline (B50416) Derivatives in Medicinal Chemistry and Chemical Biology

Quinazoline derivatives are a major class of nitrogen-containing heterocyclic compounds that are of considerable interest due to their diverse biological activities. nih.govnih.gov These compounds are fundamental in medicinal chemistry because of their wide-ranging therapeutic properties, which include anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant effects. nih.govnih.govmdpi.comwisdomlib.org The quinazoline skeleton is a common feature in numerous FDA-approved drugs and natural products, highlighting its importance in drug discovery and development. nih.govnih.gov

The biological versatility of quinazoline derivatives stems from their ability to interact with various biological targets. researchgate.net For instance, certain derivatives have been identified as potent inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair in cancer cells. rsc.orgacs.orgacs.org Others function as inhibitors of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The structure-activity relationship of these compounds is a focal point of research, with modifications to the quinazoline core leading to enhanced potency and selectivity. researchgate.netnih.gov

Table 1: Selected Biological Activities of Quinazoline-2,4(1H,3H)-dione Derivatives

| Biological Activity | Target/Mechanism | Reference(s) |

|---|---|---|

| Anticancer | PARP-1/2 inhibition, EGFR kinase inhibition, c-Met/VEGFR-2 inhibition | nih.govrsc.orgacs.orgnih.govtandfonline.com |

| Antimicrobial | Inhibition of bacterial gyrase and DNA topoisomerase IV | nih.gov |

| Antiviral (Anti-HCV) | Metal ion chelation, targeting NS5B polymerase | nih.govmdpi.com |

| Anti-inflammatory | General anti-inflammatory action | nih.govnih.govwisdomlib.org |

| Anticonvulsant | Central nervous system activity | nih.govwisdomlib.org |

Overview of Halogenated Quinazoline-2,4(1H,3H)-diones in Research

The introduction of halogen atoms into the quinazoline-2,4(1H,3H)-dione scaffold has been a strategic approach to modulate the physicochemical and biological properties of these molecules. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Research has explored various halogenated derivatives, including those with chloro and bromo substitutions. For example, 6,8-dibromo-2-phenyl-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial activities. nih.gov Similarly, chloro-substituted quinazoline-2,4(1H,3H)-diones have demonstrated significant potential in inhibiting the growth of human tumor cell lines. nih.gov Structure-activity relationship studies have indicated that the position and nature of the halogen substituent are critical for biological efficacy. nih.gov

The compound 5-Iodoquinazoline-2,4(1H,3H)-dione, with the chemical formula C₈H₅IN₂O₂, represents a specific instance of halogenation. parchem.com The presence of an iodine atom at the 5-position of the quinazoline ring introduces unique electronic and steric properties. A related compound, 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione, has also been documented in chemical literature. chemscene.com120.27.244

Table 2: Physicochemical Data for a Related Halogenated Quinazoline-2,4(1H,3H)-dione Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione | 1202679-06-8 | C₁₀H₉IN₂O₂ | 316.10 |

Data sourced from chemscene.com

Research Rationale for Investigating 5-Iodoquinazoline-2,4(1H,3H)-dione

The rationale for investigating 5-Iodoquinazoline-2,4(1H,3H)-dione is multifaceted and builds upon the established significance of both the parent scaffold and the strategic use of halogenation in drug design.

Firstly, the quinazoline-2,4(1H,3H)-dione core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities. researchgate.net By starting with this proven scaffold, there is a higher probability of discovering new bioactive compounds.

Secondly, the introduction of an iodine atom at the 5-position is a deliberate chemical modification. Iodine is the largest and most polarizable of the stable halogens, which can lead to unique interactions with biological receptors, such as halogen bonding. This can enhance binding affinity and selectivity for a specific target. The electron-withdrawing nature of the iodo group can also alter the electronic distribution within the quinazoline ring system, potentially influencing its reactivity and metabolic profile.

Finally, the exploration of derivatives like 5-Iodoquinazoline-2,4(1H,3H)-dione is driven by the continuous need for new therapeutic agents with improved efficacy, selectivity, and resistance profiles. By systematically modifying the quinazoline-2,4(1H,3H)-dione structure, as with the introduction of an iodo group, researchers aim to develop novel candidates for treating a range of diseases, from cancer to infectious diseases.

Properties

IUPAC Name |

5-iodo-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWFYZSYJYZBRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652947 | |

| Record name | 5-Iodoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33140-34-0 | |

| Record name | 5-Iodoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodoquinazoline 2,4 1h,3h Dione and Its Analogues

Strategies for Quinazoline-2,4(1H,3H)-dione Core Synthesis

The foundational quinazoline-2,4(1H,3H)-dione structure can be assembled through several reliable synthetic pathways. These methods typically involve the cyclization of ortho-substituted aniline (B41778) derivatives.

Cyclization Reactions from Anthranilic Acid Derivatives

A prevalent and traditional method for constructing the quinazoline-2,4(1H,3H)-dione core begins with anthranilic acid or its derivatives. One of the most common approaches involves the reaction of an anthranilic acid derivative with a source of carbonyl groups, such as urea (B33335) or potassium cyanate (B1221674). researchgate.netresearchgate.net

In a widely employed method, anthranilic acid is reacted with potassium cyanate, which forms an intermediate o-ureidobenzoic acid. This intermediate subsequently undergoes acid- or base-catalyzed intramolecular cyclization to yield the quinazoline-2,4(1H,3H)-dione. researchgate.net An eco-friendly, one-pot variation of this reaction has been developed where anthranilic acid derivatives are treated with potassium cyanate in water, followed by cyclization with sodium hydroxide (B78521) to afford the product in near-quantitative yields. researchgate.net

Another approach involves the direct heating of anthranilic acid with urea at elevated temperatures (150-160°C), leading to the formation of the dione (B5365651) structure. researchgate.net Furthermore, palladium-catalyzed cyclization reactions of aryl-benzyl ureas have been developed as a modern alternative for synthesizing dihydroquinazolinone scaffolds. nih.gov

Alternative Cyclocondensation Approaches

Beyond classical methods starting from anthranilic acids, several alternative strategies have been established for the synthesis of the quinazoline-2,4(1H,3H)-dione ring system. These routes often provide access to a wider range of substituted analogues.

One effective method utilizes 2-aminobenzonitriles as starting materials. In a process catalyzed by specialized ionic liquids or other catalytic systems, 2-aminobenzonitrile (B23959) reacts with carbon dioxide (CO₂) under pressure to form the quinazoline-2,4(1H,3H)-dione. acs.org This reaction can be optimized to achieve high yields without the need for metal catalysts. acs.org Another variation involves the cyclization of tert-butyl (2-cyanoaryl)carbamates, which are derived from o-amino nitriles. This reaction proceeds under mild conditions using hydrogen peroxide in a basic medium. rsc.org

Isatoic anhydrides also serve as valuable precursors. They can react with isocyanates in the presence of a nickel(0) catalyst to form quinazolinediones. organic-chemistry.org A different multicomponent strategy involves the palladium-catalyzed reaction of 2-iodoanilines with carbon dioxide and an isocyanide, which builds the heterocyclic ring in a single pot under mild conditions. organic-chemistry.orgthieme-connect.de

Iodination Strategies and Positional Selectivity

The introduction of an iodine atom onto the quinazoline-2,4(1H,3H)-dione scaffold can be accomplished through two main strategies: direct iodination of the pre-formed ring system or, more commonly, by starting the synthesis with an already iodinated precursor.

Direct Electrophilic Iodination Approaches on the Quinazoline (B50416) Scaffold

Direct electrophilic iodination of the aromatic ring of a pre-existing quinazoline-2,4(1H,3H)-dione presents significant challenges in terms of regioselectivity. The electronic nature of the heterocyclic system influences the position of electrophilic attack. While methods for the direct C-H iodination of related heterocycles like quinolines and quinolones have been developed, they often show selectivity for other positions, such as C3, rather than the desired C5 position on the benzene (B151609) ring. Achieving selective iodination at the C5 position is difficult and often results in a mixture of isomers, making this approach less synthetically practical for producing pure 5-iodoquinazoline-2,4(1H,3H)-dione.

Iodination of Precursors (e.g., 5-iodoanthranilic acid) and Subsequent Ring Closure

A more controlled and widely used strategy for synthesizing 5-iodoquinazoline-2,4(1H,3H)-dione involves the use of a precursor that already contains the iodine atom at the correct position. The most common and logical precursor is 5-iodoanthranilic acid. This compound can be prepared and then subjected to cyclization reactions to build the dione ring.

The synthesis of 5-iodoanthranilic acid itself is well-documented. A standard procedure involves the treatment of anthranilic acid with iodine monochloride in a hydrochloric acid solution, which precipitates the desired iodinated acid in high yield. Once the 5-iodoanthranilic acid is obtained, it can be converted into 6-iodoquinazoline-2,4(1H,3H)-dione (note the change in numbering based on IUPAC nomenclature for the final heterocyclic product) using the cyclization methods described previously, such as heating with urea or reacting with potassium cyanate. researchgate.netresearchgate.net This precursor-based approach ensures that the iodine atom is precisely located at the C6 position of the final quinazolinedione product, avoiding issues of regioselectivity associated with direct iodination.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing quinazoline-2,4(1H,3H)-diones is highly dependent on the optimization of reaction parameters. Factors such as temperature, reaction time, solvent, catalyst, and the nature of the base can have a substantial impact on the final yield and purity of the product.

For instance, in the synthesis from 2-aminobenzonitrile and CO₂, studies have systematically optimized conditions. The yield of quinazoline-2,4(1H,3H)-dione was found to be optimal at a reaction temperature of 353.15 K, a reaction time of 30 hours, and using a 20% mole percentage of an ionic liquid catalyst, achieving a yield as high as 97%. researchgate.netacs.org

In palladium-catalyzed methods starting from 2-iodoanilines, good to excellent yields are generally obtained. However, the reaction can be sensitive to steric hindrance; for example, the use of a sterically bulky 2,4-dichloro-6-iodoaniline (B79478) resulted in a diminished yield of 40%. thieme-connect.de The choice of ligand in metal-catalyzed reactions is also critical, with XANTPHOS being identified as an optimal ligand for the nickel(0)-catalyzed synthesis from isatoic anhydrides. organic-chemistry.org

The one-pot synthesis from anthranilic acid derivatives in water at room temperature represents a highly optimized, eco-friendly process with near-quantitative yields, demonstrating how procedural simplification can lead to improved efficiency. researchgate.net

Below are tables summarizing the yields of various synthetic methods for the quinazoline-2,4(1H,3H)-dione core.

Table 1: Synthesis via Cyclization of 2-Cyanoarylcarbamates This table shows the synthesis of diversely substituted quinazoline-2,4(1H,3H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates using hydrogen peroxide (H₂O₂) under basic conditions.

| Starting Material (Substituent R) | Product | Yield (%) |

| H | Quinazoline-2,4(1H,3H)-dione | 92 |

| 6-Cl | 5-Chloroquinazoline-2,4(1H,3H)-dione | 94 |

| 6-Br | 5-Bromoquinazoline-2,4(1H,3H)-dione | 95 |

| 6-F | 5-Fluoroquinazoline-2,4(1H,3H)-dione | 93 |

| 7-Me | 6-Methylquinazoline-2,4(1H,3H)-dione | 88 |

| 7-OMe | 6-Methoxyquinazoline-2,4(1H,3H)-dione | 85 |

| Data sourced from Organic & Biomolecular Chemistry. rsc.org |

Table 2: Synthesis from 2-Iodoanilines, CO₂, and Isocyanides This table illustrates the palladium-catalyzed synthesis of N3-substituted quinazoline-2,4(1H,3H)-diones from various 2-iodoanilines.

| 2-Iodoaniline Substituent (R¹) | Isocyanide (R²) | Product | Yield (%) |

| H | t-Bu | 3-(tert-Butyl)quinazoline-2,4(1H,3H)-dione | 84 |

| 4-Me | t-Bu | 6-Methyl-3-(tert-butyl)quinazoline-2,4(1H,3H)-dione | 89 |

| 4-F | t-Bu | 6-Fluoro-3-(tert-butyl)quinazoline-2,4(1H,3H)-dione | 92 |

| 4-Cl | t-Bu | 6-Chloro-3-(tert-butyl)quinazoline-2,4(1H,3H)-dione | 95 |

| 4-CF₃ | t-Bu | 6-(Trifluoromethyl)-3-(tert-butyl)quinazoline-2,4(1H,3H)-dione | 81 |

| 5-Me | t-Bu | 7-Methyl-3-(tert-butyl)quinazoline-2,4(1H,3H)-dione | 86 |

| Data sourced from Thieme Connect. thieme-connect.de |

Chemical Transformations and Derivatization Strategies of 5 Iodoquinazoline 2,4 1h,3h Dione

Nucleophilic Substitution Reactions at the Iodine Moiety

While direct nucleophilic aromatic substitution on aryl iodides is generally challenging, the reactivity of the C-I bond in 5-iodoquinazoline-2,4(1H,3H)-dione can be exploited under specific conditions. These reactions often require harsh conditions or activation of the aromatic ring. For instance, reactions with strong nucleophiles can lead to the displacement of the iodine atom. However, more commonly, the iodine serves as a handle for metal-catalyzed cross-coupling reactions, which are discussed in a subsequent section.

Alkylation and Acylation Reactions on Nitrogen Atoms (N1, N3)

The N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring are susceptible to alkylation and acylation. These reactions introduce a wide range of substituents, significantly impacting the molecule's properties. The regioselectivity of these reactions can be controlled by carefully selecting the reaction conditions, such as the base and solvent. rsc.org

For instance, alkylation can be achieved using various alkyl halides in the presence of a base like potassium carbonate or sodium hydride. nih.gov This allows for the introduction of simple alkyl chains, as well as more complex functionalized groups. Acylation, typically performed with acyl chlorides or anhydrides, introduces carbonyl functionalities at the nitrogen positions. These reactions are crucial for building molecular diversity and exploring structure-activity relationships in medicinal chemistry. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions

| Position | Reagent | Conditions | Product Type |

| N1 | Alkyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF) | N1-alkylated derivative |

| N3 | Acyl chloride | Base (e.g., Pyridine), Solvent (e.g., DCM) | N3-acylated derivative |

| N1, N3 | Dihaloalkane | Strong base (e.g., NaH), Solvent (e.g., THF) | Bridged bicyclic derivative |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald–Hartwig) for Functionalization

The iodine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions offer a versatile and efficient means to introduce a wide variety of substituents onto the quinazoline-2,4(1H,3H)-dione core.

The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the 5-iodo derivative with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing extended π-systems and precursors for further transformations. researchgate.net

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by coupling the 5-iodoquinazoline-2,4(1H,3H)-dione with an organoboron reagent, such as a boronic acid or ester. nih.govyoutube.comyonedalabs.comlibretexts.org This reaction is widely used to introduce aryl, heteroaryl, or vinyl groups at the C5 position. mdpi.comnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the coupling of the 5-iodoquinazoline-2,4(1H,3H)-dione with a wide range of primary and secondary amines, providing access to a diverse library of 5-aminoquinazoline-2,4(1H,3H)-dione derivatives. nih.govnih.govsemanticscholar.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |

| Sonogashira | Terminal alkyne | C-C (sp-sp2) | Pd catalyst, Cu(I) co-catalyst, Base |

| Suzuki-Miyaura | Organoboron reagent | C-C (sp2-sp2) | Pd catalyst, Base |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Ligand, Base |

Cyclization Reactions involving Carbonyl Groups and Nitrogen Centers

The carbonyl groups at C2 and C4, along with the nitrogen atoms of the quinazoline-2,4(1H,3H)-dione ring, are key functionalities for constructing fused heterocyclic systems. These reactions expand the structural diversity of the core molecule, often leading to compounds with interesting biological activities.

Formation of Fused Heterocyclic Systems (e.g., oxadiazoles, triazoles, pyrazoles)

By introducing appropriate functional groups through the reactions described above, subsequent intramolecular or intermolecular cyclization reactions can be performed. For example, a hydrazide derivative, formed by reacting an N-acylated quinazolinedione with hydrazine (B178648), can be cyclized to form a fused triazole ring. nih.gov Similarly, the introduction of a suitable precursor can lead to the formation of fused oxadiazole or pyrazole (B372694) rings. nih.govacs.org These reactions often involve condensation followed by cyclization, driven by the removal of a small molecule like water.

Condensation Reactions with Amines and Hydrazines (e.g., Schiff Bases, Hydrazides)

The carbonyl groups of the quinazoline-2,4(1H,3H)-dione can undergo condensation reactions with primary amines and hydrazines. nih.gov For instance, reaction with a primary amine can lead to the formation of a Schiff base at one of the carbonyl positions, although this is less common due to the stability of the dione (B5365651) form. More frequently, derivatives of the quinazolinedione are first synthesized to introduce more reactive carbonyl groups or to facilitate subsequent cyclization. For example, N-alkylation with a chloroacetyl group can be followed by reaction with hydrazine to form a hydrazide, which is a versatile intermediate for further heterocyclization. nih.gov

Chemo- and Regioselectivity in Multi-Substituted Quinazoline-2,4(1H,3H)-diones

When the quinazoline-2,4(1H,3H)-dione ring is substituted with multiple reactive sites, the chemo- and regioselectivity of subsequent reactions become critical. nih.govnih.govrsc.org For example, in a molecule containing both an iodo group and a bromo group, the greater reactivity of the C-I bond in palladium-catalyzed reactions allows for selective functionalization at the iodo-substituted position. researchgate.net

Similarly, the differential reactivity of the N1 and N3 positions can be exploited to achieve regioselective alkylation or acylation. rsc.org The choice of base, solvent, and temperature can influence which nitrogen atom is preferentially functionalized. For instance, using a bulky base might favor reaction at the less sterically hindered N1 position. Understanding and controlling these selectivity issues are paramount for the rational design and synthesis of complex, multi-substituted quinazoline-2,4(1H,3H)-dione derivatives.

Synthesis of Hybrid Molecules Incorporating 5-Iodoquinazoline-2,4(1H,3H)-dione

The synthesis of hybrid molecules from 5-iodoquinazoline-2,4(1H,3H)-dione is a key strategy for developing novel compounds with tailored properties. The iodine substituent serves as a reactive site for the introduction of various organic moieties through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon bonds under relatively mild conditions with high functional group tolerance.

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. researchgate.netresearchgate.net In the context of 5-iodoquinazoline-2,4(1H,3H)-dione, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the 5-position.

The general reaction involves the coupling of 5-iodoquinazoline-2,4(1H,3H)-dione with an appropriate boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired hybrid molecule.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Component | Example | Role |

| Starting Material | 5-Iodoquinazoline-2,4(1H,3H)-dione | Electrophile |

| Coupling Partner | Phenylboronic acid | Nucleophile |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Base | Sodium carbonate | Activates boronic acid |

| Solvent | Toluene/Water | Reaction medium |

While specific studies on the 5-iodo isomer are not extensively detailed, research on related bromo- and iodo-substituted quinazolinediones demonstrates the feasibility of this approach. For instance, Suzuki coupling has been successfully employed for the synthesis of C-6 and C-7 aryl-substituted quinazolinediones, highlighting the utility of this reaction for derivatizing the quinazoline (B50416) core.

The Sonogashira coupling reaction provides a direct route to alkynyl-substituted quinazolinediones. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. nih.govmdpi.com The introduction of an alkynyl group at the 5-position of the quinazoline-2,4(1H,3H)-dione scaffold can significantly influence the electronic and structural properties of the molecule, making it a valuable tool for creating diverse hybrid structures.

The reaction of 5-iodoquinazoline-2,4(1H,3H)-dione with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine, would yield the corresponding 5-alkynyl-quinazoline-2,4(1H,3H)-dione.

Table 2: Representative Sonogashira Coupling Reaction

| Component | Example | Role |

| Starting Material | 5-Iodoquinazoline-2,4(1H,3H)-dione | Electrophile |

| Coupling Partner | Phenylacetylene | Nucleophile |

| Catalyst | Bis(triphenylphosphine)palladium(II) dichloride | Catalyst |

| Co-catalyst | Copper(I) iodide | Co-catalyst |

| Base | Triethylamine | Base and solvent |

| Solvent | Tetrahydrofuran | Reaction medium |

The resulting alkynyl-containing hybrid molecules can serve as versatile intermediates for further transformations, such as cycloaddition reactions, to construct more complex heterocyclic systems fused to the quinazoline core.

In addition to derivatization at the 5-position, the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring can be functionalized to create more complex hybrid molecules. For example, N-alkylation can be achieved by reacting the iodo-quinazolinedione with alkyl halides in the presence of a base. This allows for the introduction of various side chains, which can be further modified to incorporate other functional or bioactive moieties.

Research on related 6-iodo-1-alkylquinazoline-2,4(1H,3H)-diones has shown that these compounds can be further derivatized by N-acylation followed by the introduction of other heterocyclic rings, leading to the formation of ester and amide-linked hybrid molecules. nih.gov These strategies can be logically extended to the 5-iodo isomer to generate a library of novel hybrid compounds.

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of quinazolinedione derivatives. By analyzing the chemical shifts, coupling constants, and multiplicities of signals in both ¹H and ¹³C NMR spectra, researchers can map out the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectra of quinazoline-2,4(1H,3H)-diones typically exhibit characteristic signals for the aromatic protons on the benzene (B151609) ring and the N-H protons of the pyrimidine-dione ring. The chemical shifts of the aromatic protons are influenced by the nature and position of substituents. For the parent quinazoline-2,4(1H,3H)-dione , the aromatic protons appear in the range of δ 7.16-7.89 ppm in DMSO-d₆. rsc.org The two N-H protons are often observed as broad singlets at higher chemical shifts, for instance, around δ 11.15 and 11.29 ppm for the parent compound. rsc.org

In substituted analogs, the substitution pattern significantly affects the appearance of the aromatic signals. For example, in 5-methylquinazoline-2,4(1H,3H)-dione , the aromatic protons resonate at δ 6.94-7.45 ppm, with the methyl group appearing as a singlet at δ 2.65 ppm. rsc.orgacs.org For halogenated analogs like 6-chloroquinazoline-2,4(1H,3H)-dione and 6-bromoquinazoline-2,4(1H,3H)-dione , the aromatic protons are observed at δ 7.12-7.81 ppm and δ 7.12-7.94 ppm, respectively. rsc.org The presence of an iodine atom at the 5-position would be expected to induce specific shifts in the neighboring aromatic protons due to its electronic and anisotropic effects.

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

| Quinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.29 (s, 1H), 11.15 (s, 1H), 7.89 (d, J=7.6 Hz, 1H), 7.64 (m, 1H), 7.18 (m, 2H) rsc.org |

| 5-Methylquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.07-11.02 (s, 2H), 7.45 (t, J=8.0, 7.6 Hz, 1H), 7.01 (d, J=8.0 Hz, 1H), 6.94 (d, J=7.2 Hz, 1H), 2.65 (s, 3H) rsc.orgacs.org |

| 6-Chloroquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.48 (s, 1H), 11.41-11.38 (s, 1H), 7.81 (d, J=2.4 Hz, 1H), 7.68 (dd, J=8.8, 2.4 Hz, 1H), 7.19 (d, J=8.8 Hz, 1H) rsc.org |

| 6-Bromoquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 11.46 (s, 1H), 11.29 (s, 1H), 7.94 (d, J=2.0 Hz, 1H), 7.80 (dd, J=8.4, 2.0 Hz, 1H), 7.12 (d, J=8.4 Hz, 1H) rsc.org |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons (C2 and C4) of the quinazolinedione ring are particularly characteristic, appearing at downfield chemical shifts. For quinazoline-2,4(1H,3H)-dione , these signals are observed at δ 150.25 and 162.79 ppm. rsc.org The aromatic carbons resonate in the typical range of δ 114-141 ppm. rsc.org

Substitution on the benzene ring alters the chemical shifts of the corresponding carbons. In 5-methylquinazoline-2,4(1H,3H)-dione , the methyl carbon gives a signal at δ 22.04 ppm. rsc.org The presence of a heavy atom like iodine in the 5-position would directly influence the chemical shift of the carbon to which it is attached (C5) and also affect the shifts of the other carbons in the aromatic ring through inductive and resonance effects.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| Quinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 162.79, 150.25, 140.82, 134.92, 126.91, 122.28, 115.27, 114.29 rsc.org |

| 5-Methylquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 163.60, 150.01, 142.13, 140.93, 133.74, 125.13, 113.42, 112.44, 22.04 rsc.orgacs.org |

| 6-Chloroquinazoline-2,4(1H,3H)-dione | DMSO-d₆ | 162.78, 150.22, 138.66, 135.90, 131.48, 126.42, 115.23, 114.11 rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For quinazoline-2,4(1H,3H)-dione , the mass spectrum shows a molecular ion peak (M⁺) at m/z 162, which corresponds to its molecular weight. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. For instance, the [M+H]⁺ ion for the parent compound was found at m/z 163.0499, which is in close agreement with the calculated value of 163.0502 for C₈H₇N₂O₂. acs.org

The fragmentation pattern in the mass spectrum offers clues about the molecule's stability and structure. Common fragmentation pathways for quinazolinediones involve the loss of small molecules like CO and HNCO. For the parent compound, fragment ions are observed at m/z 119, 92, and 64. rsc.org For 5-iodoquinazoline-2,4(1H,3H)-dione , the molecular ion peak would be expected at m/z 288, corresponding to the molecular formula C₈H₅IN₂O₂. epa.gov The fragmentation would likely involve the loss of iodine, CO, and HNCO fragments. The mass spectrum of the related compound 5-iodouracil shows a prominent molecular ion peak and fragmentation corresponding to the loss of iodine and other parts of the pyrimidine (B1678525) ring. nist.gov

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Quinazoline-2,4(1H,3H)-dione | EI | 162 (M⁺) rsc.org | 119, 92, 64 rsc.org |

| Quinazoline-2,4(1H,3H)-dione | ESI-HRMS | 163.0499 ([M+H]⁺) acs.org | - |

| 5-Methylquinazoline-2,4(1H,3H)-dione | ESI-HRMS | 177.0662 ([M+H]⁺) acs.org | - |

| 1-Methyl-3-(2'-phenylethyl)-1H,3H-quinazoline-2,4-dione | ESI-MS | 288.9 ([M+Na]⁺) mdpi.com | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectra of quinazoline-2,4(1H,3H)-diones are characterized by strong absorption bands corresponding to the N-H and C=O stretching vibrations. Typically, the N-H stretching vibrations appear as broad bands in the region of 3100-3300 cm⁻¹. The carbonyl (C=O) groups of the dione (B5365651) system give rise to strong, sharp absorption bands in the range of 1650-1750 cm⁻¹. For quinazoline-2,4(1H,3H)-dione , these bands are observed at 1712 and 1668 cm⁻¹. rsc.org The C=C stretching vibrations of the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. researchgate.net

The position of the iodo-substituent in 5-iodoquinazoline-2,4(1H,3H)-dione is not expected to dramatically alter the characteristic N-H and C=O stretching frequencies, but it may influence the fingerprint region (below 1500 cm⁻¹) of the spectrum, which contains complex vibrations characteristic of the entire molecule.

| Compound | Sample Phase | Key Absorption Bands (νₘₐₓ, cm⁻¹) |

| Quinazoline-2,4(1H,3H)-dione | KBr | 3199, 3059 (N-H), 1741, 1712, 1668 (C=O) rsc.org |

| 6-Chloroquinazoline-2,4(1H,3H)-dione | KBr | 3200, 3060 (N-H), 1728, 1700 (C=O) rsc.org |

| 6-Bromoquinazoline-2,4(1H,3H)-dione | KBr | 3218, 3062 (N-H), 1709, 1674 (C=O) rsc.org |

| 6-Methyl-3-phenylquinazoline-2,4(1H,3H)-dione | - | 3248, 3196 (N-H), 1727, 1634 (C=O) researchgate.net |

X-ray Crystallography for Solid-State Structural Confirmation of Analogues

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 5-iodoquinazoline-2,4(1H,3H)-dione itself is not reported in the searched literature, the analysis of its analogs offers valuable insights into the expected solid-state conformation.

The crystal structure of the parent quinazoline-2,4(1H,3H)-dione reveals a nearly planar molecule. nih.gov In the solid state, these molecules form centrosymmetric dimers through intermolecular N-H···O hydrogen bonds. nih.gov These dimers are further connected into a two-dimensional network by weaker N-H···O interactions. nih.gov The crystal packing is also characterized by π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| Quinazoline-2,4(1H,3H)-dione | Monoclinic | P2₁/c | N-H···O hydrogen bonds, π-π stacking nih.gov |

| 6-Methyl-3-phenylquinazoline-2,4(1H,3H)-dione | Triclinic | P-1 | Intermolecular O···H-N hydrogen bonds researchgate.net |

Investigation of Biological Activities and Molecular Interactions in Vitro and in Silico Studies

Enzyme Inhibition Studies

The quinazoline-2,4(1H,3H)-dione scaffold, particularly when substituted with an iodine atom at the 5-position, has been the subject of various enzymatic inhibition studies. These investigations have unveiled its potential as a versatile inhibitor of several key enzymes implicated in a range of pathological conditions.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

Derivatives of 5-iodoquinazoline-2,4(1H,3H)-dione have emerged as significant inhibitors of tyrosine kinases, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). These two receptors are crucial mediators of cell proliferation, differentiation, and angiogenesis, a process vital for tumor growth. The simultaneous blockade of both EGFR and VEGFR-2 signaling pathways is considered an attractive and rational approach in cancer therapy. nih.gov Research indicates that tumors with EGFR mutations may have a greater dependency on VEGF, further supporting the dual-inhibition strategy. nih.gov

In recent studies, a series of novel iodoquinazoline derivatives were synthesized and evaluated for their potential to dually target EGFR, including the T790M mutant which is associated with resistance to some tyrosine kinase inhibitors, and VEGFR-2. Several of these compounds demonstrated excellent inhibitory activity against both kinases. For instance, certain derivatives exhibited potent inhibition of VEGFR-2 and the EGFRT790M mutant at sub-micromolar concentrations. nih.gov Molecular docking studies have been employed to understand the binding patterns and affinities of these iodoquinazoline derivatives within the active sites of both EGFR and VEGFR-2. nih.gov

| Compound Derivative | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 13e | VEGFR-2 | 0.90 | nih.gov |

| Compound 13d | VEGFR-2 | 1.00 | nih.gov |

| Compound 7c | VEGFR-2 | 1.25 | nih.gov |

| Compound 13c | VEGFR-2 | 1.50 | nih.gov |

| Compound 13e | EGFRT790M | 0.30 | nih.gov |

| Compound 7c | EGFRT790M | 0.35 | nih.gov |

| Compound 10 | EGFRT790M | 0.45 | nih.gov |

| Compound 13d | EGFRT790M | 0.47 | nih.gov |

Poly(ADP-ribose) Polymerase (PARP-1/2) Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for the development of Poly(ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are critical for DNA repair, and their inhibition is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. nih.gov

Research into 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives has shown potent inhibitory activity against the PARP-1 enzyme, with some compounds achieving IC50 values in the nanomolar range. Furthermore, certain derivatives have demonstrated a dual-inhibition effect against both PARP-1 and PARP-2. One study on quinazoline-2,4(1H,3H)-dione derivatives containing a piperizinone moiety identified a compound with exceptional enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov While these studies highlight the potential of the core quinazoline-2,4(1H,3H)-dione structure, further research is required to specifically determine the PARP inhibitory activity of the 5-iodo substituted variant.

| Compound Derivative Class | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Piperizinone-containing quinazoline-2,4(1H,3H)-dione | PARP-1 | 0.94 nM | nih.gov |

| Piperizinone-containing quinazoline-2,4(1H,3H)-dione | PARP-2 | 0.87 nM | nih.gov |

Bacterial Gyrase and DNA Topoisomerase IV Inhibition

The quinazoline (B50416) core is structurally related to quinolones, a class of antibiotics known to target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is crucial for decatenating replicated chromosomes.

While various quinazolinone derivatives have been reported to possess antibacterial properties, specific studies detailing the inhibitory action of 5-Iodoquinazoline-2,4(1H,3H)-dione on bacterial gyrase and topoisomerase IV are not extensively available in the current literature. The structural similarity to known inhibitors suggests a potential mechanism of action, but this requires empirical validation for the specific 5-iodo compound.

Other Protein Kinase Inhibition Mechanisms

Protein kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is a hallmark of many diseases. While the inhibitory activity of 5-iodoquinazoline-2,4(1H,3H)-dione derivatives against EGFR and VEGFR-2 is well-documented, their effects on other protein kinases are less characterized. The development of selective kinase inhibitors is a significant challenge in medicinal chemistry. nih.gov The potential for 5-iodoquinazoline-2,4(1H,3H)-dione to inhibit other kinases beyond the tyrosine kinase family remains an area for future investigation.

Phosphodiesterase (PDE) Inhibition

Derivatives of quinazoline-2,4(1H,3H)-dione have been investigated for their ability to inhibit phosphodiesterases (PDEs), a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP. youtube.com Inhibition of PDEs leads to increased intracellular levels of these second messengers, which can elicit various physiological responses, including smooth muscle relaxation and anti-inflammatory effects. youtube.com

Studies have indicated that compounds with the quinazoline-2,4(1H,3H)-dione scaffold can act as inhibitors of PDE4. youtube.com Additionally, other quinazolinone derivatives, such as 2-phenylquinazolin-4(3H)-ones, have been designed as potent and selective inhibitors of PDE5. nih.gov Research on 3-phenyl-quinazolin-4(3H)-one-2-thioethers has also demonstrated promising PDE inhibitory activity. researchgate.net Although the broader class of quinazolinones shows significant potential for PDE inhibition, specific data on the inhibitory profile of 5-Iodoquinazoline-2,4(1H,3H)-dione against various PDE isoforms is not yet fully elucidated.

Cyclin-Dependent Kinase (CDK5) Inhibition

Cyclin-dependent kinase 5 (CDK5) is a protein kinase that has been implicated in various cellular processes, and its aberrant activity is linked to several diseases. nih.govnih.gov The quinazoline-2,4(1H,3H)-dione skeleton has been noted for its potential to inhibit CDK5. youtube.com Inhibition of CDK5 is being explored as a therapeutic strategy in conditions such as pancreatic cancer. nih.gov While the general class of quinazoline-2,4(1H,3H)-diones has been associated with CDK5 inhibition, specific in vitro or in silico studies focusing on the interaction of 5-Iodoquinazoline-2,4(1H,3H)-dione with CDK5 are not prominently featured in the available scientific literature.

Antimicrobial Research Applications

There is no publicly available research data on the antimicrobial activities of 5-Iodoquinazoline-2,4(1H,3H)-dione.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

No studies were found that investigated the antibacterial effects of 5-Iodoquinazoline-2,4(1H,3H)-dione against either Gram-positive or Gram-negative bacterial strains.

Antiviral Activity (e.g., Vaccinia, Adenovirus)

A search of available scientific literature yielded no studies concerning the antiviral activity of 5-Iodoquinazoline-2,4(1H,3H)-dione against any viruses, including Vaccinia or Adenovirus.

Antifungal Research

There are no published research findings on the antifungal properties of 5-Iodoquinazoline-2,4(1H,3H)-dione.

Anti-tuberculosis Research

No research could be located that specifically examines the efficacy of 5-Iodoquinazoline-2,4(1H,3H)-dione as an anti-tuberculosis agent.

Antiproliferative and Cytotoxicity Studies (Cell Line Based)

There is a lack of available scientific data from cell line-based studies to assess the antiproliferative and cytotoxic potential of 5-Iodoquinazoline-2,4(1H,3H)-dione.

Mechanistic Investigations of Cell Death (e.g., Apoptosis)

Due to the absence of foundational cytotoxicity studies, there have been no subsequent mechanistic investigations into how 5-Iodoquinazoline-2,4(1H,3H)-dione might induce cell death, such as through apoptosis.

Cell Cycle Analysis

The cell cycle, a fundamental process for cell proliferation, is a primary target for anticancer drug development. mdpi.comabcam.com The ability of a compound to interfere with this process can lead to the inhibition of cancer cell growth and the induction of apoptosis (programmed cell death). Analysis of the cell cycle is often conducted using flow cytometry, where cellular DNA is stained with a fluorescent dye, like propidium (B1200493) iodide (PI), to quantify the percentage of cells in each phase (G0/G1, S, and G2/M). mdpi.comdiva-portal.org

While direct studies on the cell cycle effects of 5-Iodoquinazoline-2,4(1H,3H)-dione are not extensively detailed in the available literature, research on the parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), provides significant insights. In a study using the human hepatocellular carcinoma (HCC) cell line HepG2, Qd was shown to exert cytotoxic effects and induce apoptosis. researchgate.net Cell cycle analysis revealed that a derivative of the parent compound could arrest the cell cycle in the S phase in a dose-dependent manner in the A549 lung cancer cell line. researchgate.net The S phase is the period of DNA synthesis, and arrest at this stage can indicate interference with DNA replication, a hallmark of certain anticancer agents. nih.gov

Another study on a different heterocyclic compound, 6-nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, demonstrated that treatment of MOLT-4 cells led to an accumulation of cells in the S and G2/M phases, alongside a significant increase in the sub-G1 fraction, which is indicative of apoptotic cells. nih.gov This dual action of cell cycle arrest and apoptosis induction is a desirable characteristic for potential anticancer compounds.

Table 1: Effect of Quinazoline-2,4(1H,3H)-dione (Qd) on HepG2 Cells

| Assay | Observation | Significance | Reference |

| Cytotoxicity | IC50 value of 26.07 µM | Potent effect against liver cancer cells | researchgate.net |

| Apoptosis | Confirmed by DAPI staining and Live/Dead assay | Induces programmed cell death | researchgate.net |

| Cell Cycle | S phase arrest reported for a derivative | Halts cell proliferation at DNA synthesis phase | researchgate.net |

| Molecular Target | Increased FOXO3a gene expression | Modulates a key tumor suppressor pathway | researchgate.net |

Other Receptor Interaction Studies (e.g., 5-HT3A receptor antagonism)

The 5-hydroxytryptamine type-3 (5-HT3) receptor is a ligand-gated ion channel that plays a crucial role in the central and peripheral nervous systems. nih.gov Antagonists of this receptor are well-established clinically for managing nausea and vomiting, particularly that induced by cancer chemotherapy and radiation. nih.govnih.gov Their mechanism involves blocking serotonin (B10506) from binding to 5-HT3 receptors in the gut and the brain's chemoreceptor trigger zone. nih.gov

Beyond anti-emesis, 5-HT3 receptor modulators have been investigated for a range of other conditions, including anxiety, dyspepsia, and drug abuse. nih.gov The therapeutic potential of targeting this receptor makes it an area of active research for novel small molecules.

Currently, specific research detailing the interaction of 5-Iodoquinazoline-2,4(1H,3H)-dione with the 5-HT3A receptor is not prominent in the available scientific literature. However, the broader quinazoline scaffold is known to be a versatile framework in medicinal chemistry, capable of interacting with various biological targets. Further investigation would be required to determine if the 5-iodo substitution on the quinazoline-2,4(1H,3H)-dione core confers any significant antagonistic or modulatory activity at the 5-HT3A receptor.

Anti-inflammatory and Immunomodulatory Research

Inflammation is a complex biological response implicated in numerous diseases. Compounds with anti-inflammatory and immunomodulatory properties can be valuable therapeutic agents. Research into quinazoline derivatives has shown potential in this area. A 1974 study reported that certain quinazoline-2,4-dione derivatives possessed anti-inflammatory, analgesic, and antipyretic activities in animal models. nih.gov

More recent immunomodulatory research on other heterocyclic compounds, such as S- and N-alkylated indolyloxadiazoles, provides a framework for how such activities are assessed. These studies often involve measuring a compound's effect on T-cell proliferation, the production of reactive oxygen species (ROS) by phagocytes (oxidative burst), and the release of cytokines like Interleukin-1β (IL-1β). nih.govresearchgate.net For instance, certain indolyloxadiazole derivatives were found to significantly inhibit T-cell proliferation and suppress ROS production by phagocytes, indicating potent immunomodulatory effects. nih.govresearchgate.net Some of these compounds were also noted to stimulate the release of the pro-inflammatory cytokine IL-1β, suggesting a complex, selective action on the immune system. nih.govresearchgate.net

While direct evidence for the anti-inflammatory or immunomodulatory activity of 5-Iodoquinazoline-2,4(1H,3H)-dione is sparse, the known activity of the parent scaffold suggests this could be a fruitful area for future investigation. nih.gov

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is linked to cellular damage and various diseases. Antioxidants mitigate this damage by neutralizing free radicals. Standard methods to evaluate antioxidant potential in vitro include assays like the Ferric-Reducing Antioxidant Potential (FRAP) assay, which measures the ability of a compound to donate an electron. nih.gov

Investigations into the parent compound, Quinazoline-2,4(1H,3H)-dione (Qd), have revealed a nuanced role in the context of cellular redox state. In a study on HepG2 cancer cells, Qd was found to induce ROS-mediated mitochondrial damage. researchgate.net This pro-oxidant activity is a recognized strategy in cancer therapy, where elevated ROS levels can overwhelm cancer cells' antioxidant defenses, leading to apoptosis. This is distinct from a general, systemic antioxidant effect that would be beneficial in conditions of chronic oxidative stress.

Therefore, while the quinazoline-2,4-dione scaffold interacts with cellular redox systems, its effect appears to be context-dependent. Specific studies to determine whether 5-Iodoquinazoline-2,4(1H,3H)-dione possesses a general antioxidant or a context-dependent pro-oxidant activity have not been identified in the reviewed literature.

Structure Activity Relationship Sar Studies and Rational Design

Role of Substituents at N1 and N3 Positions

The substituents at the N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione ring play a pivotal role in determining the compound's biological activity and target specificity.

Diverse heterocyclic moieties introduced at the N1 and N3 positions have yielded compounds with significant antimicrobial properties. For example, derivatives featuring oxadiazole and thiadiazole moieties at both positions demonstrated moderate activity against Staphylococcus aureus, while a compound with a triazole moiety showed notable activity against Escherichia coli. nih.gov The nature of the linker and the heterocyclic system are critical for activity.

For other targets, such as poly (ADP-ribose) polymerase (PARP), specific substitutions are key for potent inhibition. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety were identified as powerful PARP-1/2 inhibitors. rsc.orgdntb.gov.ua Similarly, introducing methyl- or ethyl-substituted piperazine (B1678402) rings at the N3 position led to the development of potent PARP-1/2 inhibitors. acs.org In the realm of quinolone antibacterials, a series of compounds with systematically varied substitutions on an N1-phenyl ring was synthesized. nih.gov A Quantitative Structure-Activity Relationship (QSAR) analysis revealed that the antibacterial activity in whole-cell systems was linked to the electronic properties and the length of the substituents on the N1-phenyl ring. nih.gov

| N1/N3 Substituent | Target/Activity | Key Findings | Source |

|---|---|---|---|

| Oxadiazole/Thiadiazole moieties | Antimicrobial (S. aureus) | Exhibited moderate growth inhibition. | nih.gov |

| Triazole moieties | Antimicrobial (E. coli) | Showed specific and equipotent activity compared to reference drugs. | nih.gov |

| 3-Amino pyrrolidine moiety | PARP-1/2 Inhibition | Led to potent inhibitors with IC50 values in the nanomolar range for PARP-1. | rsc.orgdntb.gov.ua |

| Substituted Piperizine ring | PARP-1/2 Inhibition | Resulted in compounds with high enzymatic potency and significant antitumor activity. | acs.org |

| Aryl group | Antibacterial (DNA gyrase) | Activity is governed by electronic properties and substituent length. | nih.gov |

Influence of Side Chain Modifications on Molecular Interactions

In the development of antimalarial agents, rational design focusing on the side chain of a lead quinazolinedione compound revealed that even subtle alterations to the hydrophobicity of a valine side chain dramatically impacted antimalarial activity against Plasmodium falciparum. mdpi.com This highlights the sensitivity of the target's binding pocket to the physicochemical properties of the side chain. Further synthetic efforts allow for structural modifications around this pharmacophore core to improve activity. mdpi.com

For PARP-1/2 inhibitors, the design capitalized on methyl- or ethyl-substituted piperazine rings to mimic the characteristics of the adenine-ribose binding site, leading to high potency. acs.org The introduction of a 3-amino pyrrolidine motif also resulted in potent PARP-1/2 inhibitors, with co-crystal structures revealing a unique binding mode within the enzyme's active site. rsc.orgdntb.gov.ua These examples demonstrate that side chains are not mere appendages but are integral to establishing specific, high-affinity interactions with the target protein.

Correlation between Structural Features and Specific Enzyme Inhibition Profiles

The versatility of the quinazoline-2,4(1H,3H)-dione scaffold is evident from its ability to be tailored to inhibit a wide array of enzymes through specific structural modifications. researchgate.netnih.gov

PARP-1/2 Inhibition : Derivatives featuring a 3-amino pyrrolidine moiety or substituted piperazine rings at the N3 position are potent inhibitors of PARP-1 and PARP-2. rsc.orgacs.org Some of these compounds exhibit moderate selectivity for PARP-1 over PARP-2, with IC₅₀ values reaching the nanomolar and even sub-nanomolar levels. rsc.org The co-crystal structure of one such inhibitor with PARP-1 confirmed a unique binding mode, validating the design strategy. rsc.org

HDAC6 Inhibition : By incorporating a hydroxamic acid moiety, which acts as a zinc-binding group, quinazolin-2,4-dione-based compounds have been developed as highly selective inhibitors of histone deacetylase-6 (HDAC6). acs.org The most potent compound showed an IC₅₀ of 4 nM for HDAC6 and was over 2500-fold selective against HDAC1. acs.org

DNA Gyrase/Topoisomerase Inhibition : The quinazoline-2,4(1H,3H)-dione scaffold serves as a fluoroquinolone-like inhibitor of bacterial gyrase and DNA topoisomerase IV. nih.gov Various derivatives incorporating moieties like acylthiourea, pyrazole (B372694), and oxazole (B20620) have been synthesized to target and inhibit the DNA gyrase enzyme. rsc.org

Other Enzymes : This scaffold has also been adapted to target other enzymes. For instance, derivatives have been designed as inhibitors of soluble epoxide hydrolase (sEH) and evaluated for their activity against phosphodiesterase-4 (PDE4). researchgate.netijpscr.info In silico studies have also explored their potential as inhibitors of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). nih.gov

| Structural Feature | Target Enzyme | Reported Potency (IC50) | Source |

|---|---|---|---|

| N3-(3-amino pyrrolidine) | PARP-1 | 10-9 M level | rsc.org |

| N3-(substituted piperazine) | PARP-1 | High enzymatic potency | acs.org |

| Hydroxamic acid side chain | HDAC6 | 4 nM | acs.org |

| Acylthiourea/pyrazole moieties | DNA Gyrase | Significant inhibition | rsc.org |

| Various N1/N3 heterocycles | DNA Gyrase/Topoisomerase IV | Active as fluoroquinolone-like inhibitors | nih.gov |

| Amide side chain at N3 | sEH | Designed as potent inhibitors | ijpscr.info |

| Various N-heterocyclic hybrids | pfDHODH (in silico) | High predicted binding affinity | nih.gov |

Development of Pharmacophore Models

The development of pharmacophore models has been instrumental in the rational design of quinazoline-2,4(1H,3H)-dione-based inhibitors. These models define the essential structural features required for biological activity and guide the synthesis of new, more potent compounds.

For soluble epoxide hydrolase inhibitors (sEHIs), a pharmacophore model was proposed where an amide group serves as the primary pharmacophore, and the quinazolinone ring acts as a secondary pharmacophore, positioned at an optimal distance to interact with the enzyme's active site. ijpscr.info This model, which is compatible with previously proposed models for sEHIs, suggests that the quinazolinone ring engages in hydrogen and hydrophobic bonds within the active site. ijpscr.info

In the quest for new antimalarial drugs, in silico tools and molecular docking studies have been employed to create pharmacophore models for inhibitors of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). nih.gov These studies analyze the binding modes of various quinazolin-2,4-dione hybrids within the enzyme's active site, identifying key interactions and predicting the binding affinity of novel compounds. nih.gov This computational approach helps to prioritize synthetic targets and streamline the drug discovery process.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. For derivatives of quinazoline-2,4-dione, molecular docking simulations are crucial in identifying potential biological targets and understanding the molecular basis of their activity. nih.govnih.gov

In typical docking studies involving quinazoline-dione scaffolds, the compound is docked into the active site of a target protein. For instance, derivatives have been docked against targets like the main protease (Mpro) of viruses or various kinase enzymes. nih.govnih.gov The process involves preparing the 3D structure of the ligand and the protein and then using a scoring function to evaluate the different binding poses. The pose with the lowest binding energy is generally considered the most favorable. nih.gov

For 5-Iodoquinazoline-2,4(1H,3H)-dione, docking simulations would predict its binding mode within a specific protein's active site. The interactions, such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the iodine atom, would be analyzed. These simulations can provide a rationale for the compound's potential inhibitory activity and guide the design of more potent analogs. For example, studies on related compounds have shown that the quinazoline-dione core can form key hydrogen bonds with amino acid residues in the target's binding pocket. mdpi.com

Table 1: Example of Molecular Docking Data for a Quinazoline (B50416) Derivative

| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Interacting Residues (Example) |

| VEGFR-2 | Quinazoline-dione scaffold | -8.5 | Cys919, Asp1046 |

| HCV NS5B Polymerase | 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative | -7.2 | Arg200, Ser367 |

This table is illustrative, based on findings for related quinazoline structures, to demonstrate the type of data generated from molecular docking simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and electrostatic potential. nih.gov This information is vital for predicting a molecule's reactivity and interaction with biological targets.

For 5-Iodoquinazoline-2,4(1H,3H)-dione, quantum calculations can elucidate the effect of the iodine substituent on the electronic structure of the quinazoline ring system. The electrostatic potential map can identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), which are crucial for non-covalent interactions like hydrogen bonding. nih.gov Furthermore, thermochemical properties, such as the enthalpy of formation, can be derived from high-level computational methods like G3(MP2)//B3LYP, which has been used for the parent quinazoline-2,4(1H,3H)-dione. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.gov Following molecular docking, MD simulations can be run to assess the stability of the predicted binding pose. nih.gov A key metric often analyzed is the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms over time, providing a measure of the complex's stability. nih.gov

For a complex of 5-Iodoquinazoline-2,4(1H,3H)-dione and a target protein, an MD simulation would reveal how the ligand and protein atoms move and fluctuate. This can confirm whether the initial docked pose is stable or if the ligand undergoes significant conformational changes. nih.gov These simulations are also used to study the dynamic cross-correlations within the protein upon ligand binding, showing how binding at one site can induce structural changes elsewhere in the protein. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and in silico Profiling

In silico ADMET profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic and toxicological properties of a compound. nih.govrsc.org Various computational models are used to estimate properties based on the molecule's structure. These predictions help to identify potential liabilities before resource-intensive experimental studies are undertaken. nih.gov

For 5-Iodoquinazoline-2,4(1H,3H)-dione, ADMET prediction tools can estimate its drug-likeness based on criteria such as Lipinski's Rule of Five. This rule assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov Other properties, including aqueous solubility, blood-brain barrier penetration, potential for hepatotoxicity, and interaction with cytochrome P450 enzymes, are also commonly predicted. researchgate.net

Table 2: Predicted Physicochemical and ADMET Properties for a Quinazoline-dione Analog

| Property | Predicted Value | Note |

| Topological Polar Surface Area (TPSA) | 44.1 Ų | Influences cell permeability. |

| LogP | 0.84 | Indicates lipophilicity. |

| Hydrogen Bond Acceptors | 4 | Number of atoms that can accept H-bonds. |

| Hydrogen Bond Donors | 0 | Number of atoms that can donate H-bonds. |

| Rotatable Bonds | 0 | Relates to conformational flexibility. |

Data based on the related compound 5-Iodo-1,3-dimethylquinazoline-2,4(1H,3H)-dione for illustrative purposes. chemscene.com

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of quinazoline-2,4(1H,3H)-dione derivatives has traditionally involved methods that are often efficient but may lack in sustainability. researchgate.net Current research is focused on developing greener and more efficient synthetic pathways.

Key advancements include:

Environmentally Benign Conditions: Researchers are exploring the use of ionic liquids and milder reaction conditions to reduce the environmental impact of synthesis. researchgate.net

One-Pot Syntheses: Multi-component reactions that allow for the synthesis of complex molecules in a single step are being developed to improve efficiency and reduce waste.

Catalytic Methods: The use of novel catalysts is being investigated to enhance reaction rates and selectivity, leading to higher yields and purer products. researchgate.net

A study on the synthesis of related chromeno[2,3-d]pyrimidine-diones highlights the use of an ionic liquid in a novel transformation, emphasizing high efficiency and easy work-up procedures. researchgate.net These approaches are directly applicable to the synthesis of 5-Iodoquinazoline-2,4(1H,3H)-dione and its derivatives, paving the way for more sustainable pharmaceutical production.

Exploration of New Biological Targets and Therapeutic Areas

Quinazoline (B50416) derivatives are known to target a variety of biological molecules, playing roles in the treatment of cancer and other diseases. nih.govnih.gov The unique structural and electronic properties imparted by the iodine atom in 5-Iodoquinazoline-2,4(1H,3H)-dione make it a candidate for exploring novel biological interactions.

Potential new therapeutic applications include:

Anticancer Agents: Quinazolines have been investigated for their ability to inhibit various molecular targets in cancer cells, including dihydrofolate reductase, poly-(ADP-ribose)-polymerase (PARP), and tubulin polymerization. nih.govrsc.org The 5-iodo substituent can enhance binding to these targets or enable interaction with new ones. For instance, novel quinazoline-2,4(1H,3H)-dione derivatives have been designed as PARP-1/2 inhibitors. rsc.org

Antimicrobial Agents: Some quinazoline-2,4(1H,3H)-dione derivatives have shown potential as inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting their use in combating bacterial resistance. nih.gov

Antiviral Activity: Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase, acting as metal ion chelators. nih.govmdpi.com

Kinase Inhibition: The quinazoline scaffold is a common feature in many kinase inhibitors. nih.gov The 5-iodo derivative could be explored for its potential to inhibit specific kinases involved in various diseases.

| Biological Target | Therapeutic Area | Reference |

| PARP-1/2 | Cancer | rsc.org |

| Bacterial Gyrase/Topoisomerase IV | Infectious Diseases | nih.gov |

| HCV NS5B Polymerase | Infectious Diseases | nih.govmdpi.com |

| VEGFR-2 | Cancer | dovepress.com |

| AKT1 | Cancer | nih.gov |

| Hippo Signalling Pathway | Cancer | nih.gov |

Design of Targeted Delivery Systems (e.g., prodrugs, nanocarriers for in vitro studies)

To improve the therapeutic index of 5-Iodoquinazoline-2,4(1H,3H)-dione-based drugs, researchers are focusing on targeted delivery strategies. These approaches aim to increase drug concentration at the site of action while minimizing systemic exposure and associated side effects.

Strategies under investigation include:

Prodrugs: A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. This approach can be used to improve solubility, stability, and bioavailability. For example, a quinazolinone prodrug has been designed to target pancreatic cancer by being activated by an enzyme overexpressed on cancer cells. nih.govyoutube.com

Nanocarriers: Liposomes, polymers, and nanoparticles can be used to encapsulate drugs, protecting them from degradation and facilitating their delivery to specific tissues or cells. youtube.comyoutube.com These nanocarriers can be further modified with targeting ligands to enhance their specificity. youtube.com For instance, liposomes can be used to create a slower release system for encapsulated drugs. youtube.com

Advanced Spectroscopic and Biophysical Characterization Techniques

A thorough understanding of the structure, dynamics, and interactions of 5-Iodoquinazoline-2,4(1H,3H)-dione and its derivatives is crucial for rational drug design. Advanced analytical techniques are being employed to gain deeper insights.

Techniques providing valuable information include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are fundamental for confirming the chemical structure of newly synthesized derivatives. nih.govnih.gov

Biophysical Techniques: Fluorescence spectroscopy can be used to study changes in protein stability upon binding of a ligand. nih.gov Thermal shift assays can validate the binding of a compound to its target protein. nih.govmdpi.com

Quantum Monitoring: A novel technique using diamond magnetometry allows for the measurement of free radicals in living cells with subcellular resolution, which could be used to study the effects of quinazoline derivatives on cellular metabolism and oxidative stress. arxiv.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of identifying and optimizing new drug candidates. nih.govnih.govresearchgate.netquestjournals.org

Applications of AI and ML in the context of 5-Iodoquinazoline-2,4(1H,3H)-dione research include:

Virtual Screening: AI/ML algorithms can screen large virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov

De Novo Drug Design: Generative models can design novel molecules with desired properties, such as high potency and low toxicity. questjournals.orgresearchgate.net

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activity and physicochemical properties of new derivatives, guiding synthetic efforts. questjournals.orgresearchgate.net

Molecular Docking and Simulation: Computational studies, including molecular docking, are used to predict the binding modes of quinazoline derivatives to their target proteins, providing insights for further optimization. nih.govnih.govmdpi.com

The integration of these computational tools can significantly reduce the time and cost associated with drug development, enabling a more efficient exploration of the therapeutic potential of 5-Iodoquinazoline-2,4(1H,3H)-dione and its analogs. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5-Iodoquinazoline-2,4(1H,3H)-dione, and how do they differ in methodology?

- Answer : Traditional methods involve halogenation of anthranilic acid derivatives using toxic reagents like phosgene or sulfuryl chloride, followed by iodination . A more sustainable approach uses CO₂ as a carbonyl source with 2-aminobenzonitrile in ionic liquids (e.g., 1-methylhydantoin-based ionic liquids), achieving high yields (up to 95%) under mild conditions (room temperature, atmospheric pressure). This method avoids hazardous reagents and reduces waste .

Q. Which spectroscopic and analytical techniques are critical for characterizing 5-Iodoquinazoline-2,4(1H,3H)-dione and its derivatives?

- Answer : Key techniques include:

- ¹H/¹³C-NMR : To confirm the quinazoline-dione backbone and iodine substitution pattern .

- Mass spectrometry (EI) : For molecular weight validation and fragmentation analysis .

- Combustion analysis : To verify elemental composition, particularly for halogen content .

- Melting point determination : To assess purity and consistency with literature values .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing 5-Iodoquinazoline-2,4(1H,3H)-dione using green chemistry principles?

- Answer : Optimization involves:

- Catalyst selection : Ionic liquids (e.g., 1-methylhydantoin derivatives) enhance CO₂ activation and reduce energy requirements .

- Solvent-free systems : Deep eutectic solvents (DES) improve reaction efficiency and recyclability .

- Temperature modulation : Room-temperature reactions minimize decomposition risks .

- Real-time monitoring : Use in situ FTIR or HPLC to track intermediate formation and adjust parameters dynamically .

Q. What strategies resolve contradictions in yield or purity data for 5-Iodoquinazoline-2,4(1H,3H)-dione derivatives?

- Answer : Contradictions often arise from:

- Iodination efficiency : Verify iodinating agent activity (e.g., N-iodosuccinimide vs. I₂) and reaction time .

- Purification methods : Compare recrystallization (solvent polarity) vs. column chromatography (gradient elution) outcomes .

- Side reactions : Monitor for dehalogenation or ring-opening byproducts via TLC or LC-MS .

- Reproducibility : Standardize moisture-sensitive steps (e.g., sodium azide substitutions) under inert atmospheres .

Q. How do substituent modifications at the 3-position of quinazoline-2,4(1H,3H)-dione influence biological activity?

- Answer : Substituents dictate pharmacokinetic and pharmacodynamic profiles:

- Electron-withdrawing groups (e.g., NO₂) : Enhance antibacterial activity by increasing membrane permeability .

- Hydrophobic chains (e.g., phenyl, cyclohexyl) : Improve binding to hydrophobic enzyme pockets (e.g., DNA gyrase) .

- Triazole linkages : Synthesized via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), these enhance stability and target specificity .

Experimental Design Considerations

Q. What protocols ensure safe handling of iodinated intermediates during synthesis?

- Answer :

- Containment : Perform iodination in fume hoods with scrubbers to trap volatile iodine .

- Personal protective equipment (PPE) : Use gloves and lab coats resistant to halogen penetration.

- Waste management : Quench residual iodine with sodium thiosulfate before disposal .

Q. How can researchers design quinazoline-2,4(1H,3H)-dione derivatives for dual biological activity (e.g., antimicrobial and anti-inflammatory)?

- Answer :

- Scaffold hybridization : Attach known pharmacophores (e.g., hydrazide or triazole groups) to the quinazoline core .

- Structure-activity relationship (SAR) : Test derivatives against multiple targets (e.g., COX-2 and β-lactamase) using in vitro assays .

- Synergistic design : Incorporate moieties like sulfonamides for broad-spectrum activity .

Data Interpretation and Validation

Q. What computational tools validate the mechanistic pathways in quinazoline-2,4(1H,3H)-dione synthesis?

- Answer :

- DFT calculations : Model reaction intermediates (e.g., carbamate formation from CO₂) to identify rate-limiting steps .

- Kinetic studies : Use Eyring plots to correlate temperature effects with activation energies .

- Isotopic labeling : Track CO₂ incorporation via ¹³C-NMR to confirm cyclization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.